molecular formula C14H17ClN4OS B2791648 5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 2034205-39-3

5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No. B2791648
CAS RN: 2034205-39-3
M. Wt: 324.83
InChI Key: HUAHAXXZYHBOEG-UHFFFAOYSA-N
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Description

This compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has been used in the discovery of a series of pyrazol-3-yl pyrimidin-4-amines and the identification of 9e (AZD1480) as a potent Jak2 inhibitor .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of novel pyrazole amide derivatives were synthesized by the reactions of 5-chloro-1-aryl-3-methyl-1H-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1H-pyrazole-4-carbonitriles .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied extensively. For instance, a molecular docking study was performed and the binding model revealed that the pyrazole amide moiety was tightly embedded in the binding sites of TMV PC (PDB code: 2OM3) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of pinacol boronic esters was reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 .

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide is its potency as an inhibitor of DPP-4 and GSK-3 enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological and pathological processes. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on 5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide. One of the potential areas of research is its therapeutic potential in diabetes and other metabolic disorders. Another area of research is its potential as a therapeutic agent in cancer and Alzheimer's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide is a complex process that involves several steps. The first step is the synthesis of 5-chlorothiophene-2-carboxylic acid, which is then reacted with 1-(5-methyl-1H-pyrazol-3-yl)piperidine to form the intermediate product. This intermediate product is then treated with various reagents to yield the final compound.

Scientific Research Applications

5-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-2-carboxamide has shown promising results in various scientific research applications. It is a potent inhibitor of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 (GSK-3). These enzymes play a crucial role in various physiological processes, including glucose metabolism, inflammation, and cell proliferation. Inhibition of these enzymes has been shown to have therapeutic benefits in various diseases, including diabetes, cancer, and Alzheimer's disease.

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, it is recommended to avoid long-term or frequent contact with the compound, and to avoid inhaling its dust or solution .

properties

IUPAC Name

5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4OS/c1-9-8-13(18-17-9)19-6-4-10(5-7-19)16-14(20)11-2-3-12(15)21-11/h2-3,8,10H,4-7H2,1H3,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAHAXXZYHBOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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